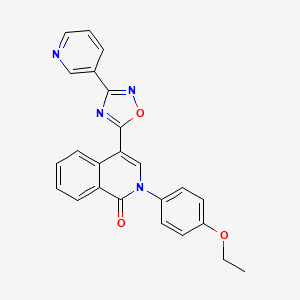
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of isoquinolinone that contains an oxadiazole ring and a pyridine ring. It has been synthesized using different methods and found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, it has been found to have anti-bacterial properties by inhibiting the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one in lab experiments include its potential applications in various fields of scientific research and its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. However, its limitations include the fact that its mechanism of action is not yet fully understood and that more research is needed to determine its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one. One potential direction is to further investigate its potential use as a fluorescent probe for DNA detection. Another potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease. Additionally, more research is needed to determine its potential side effects and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been achieved by different methods. One of the most common methods used is the reaction of 4-ethoxyphenylhydrazine with 3-pyridinecarboxylic acid hydrazide to form the pyridinyl hydrazone. The pyridinyl hydrazone is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form the oxadiazole ring. Finally, the isoquinolinone ring is formed by reacting the oxadiazole with 2-bromo-4-ethoxybenzoic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for DNA detection.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-30-18-11-9-17(10-12-18)28-15-21(19-7-3-4-8-20(19)24(28)29)23-26-22(27-31-23)16-6-5-13-25-14-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACUXLIBQNVIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2900092.png)
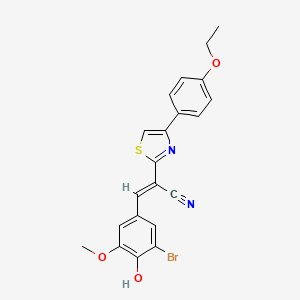

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

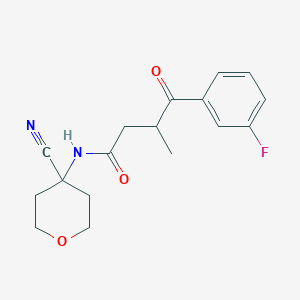
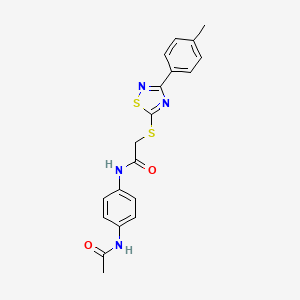
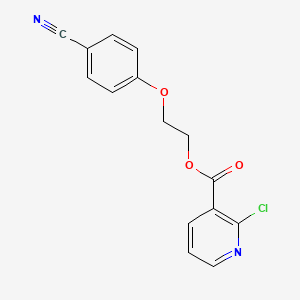
![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)